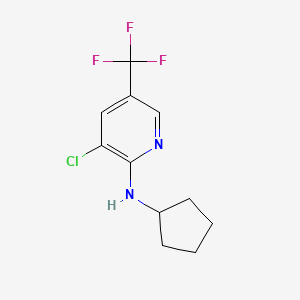

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine

Description

3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a chlorine atom at position 3, a trifluoromethyl group at position 5, and a cyclopentylamine substituent at position 2. For instance, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) serves as an intermediate in synthesizing fluazinam, a pyridine-based fungicide .

Properties

IUPAC Name |

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2/c12-9-5-7(11(13,14)15)6-16-10(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNZSALRWABTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651949 | |

| Record name | 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041581-59-2 | |

| Record name | 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the synthesis of various active agrochemical and pharmaceutical ingredients.

Mode of Action

It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, the compound may participate in electronically divergent processes with the metal catalyst.

Biochemical Pathways

It’s known that compounds of this type can be used as reactants in the synthesis of novel molecules, potentially affecting various biochemical pathways.

Biochemical Analysis

Biochemical Properties

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B, a key enzyme in the replication of Hepatitis C virus. This interaction highlights the compound’s potential in antiviral research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of calcitonin gene-related peptide (CGRP), a neurotransmitter involved in pain signaling. This modulation can impact various cellular processes, including inflammation and pain perception.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as NS5B, by binding to their active sites and preventing their normal function. This inhibition can lead to changes in gene expression and cellular activity, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antiviral activity, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function. Understanding these processes is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells is crucial for its activity and therapeutic efficacy.

Biological Activity

3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1041581-59-2) is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClF3N2

- Molecular Weight : 264.68 g/mol

- SMILES Notation : C1CC(CN(C2=NC=C(C=C2Cl)C(C(F)(F)F)=N)C1)F)F

The compound exhibits activity through various mechanisms, primarily targeting G-protein-coupled receptors (GPCRs). GPCRs are crucial in signal transduction and are implicated in numerous physiological processes. The specific interactions of this compound with these receptors can lead to diverse biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies indicate that this compound may possess significant anticancer properties. For instance, it has shown potent inhibitory effects on cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF7 | 17.02 | Moderate inhibition |

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) model, treatment with the compound significantly inhibited lung metastasis compared to control treatments .

Selectivity and Toxicity

The selectivity index for this compound was notably high, indicating a preferential effect on cancer cells over normal cells. Moreover, acute toxicity studies in Kunming mice showed no adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety profile .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of 31.8% following administration. These parameters suggest that the compound is adequately absorbed and metabolized in vivo, which is critical for its therapeutic application .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A research article highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. In MCF7 cells treated with the compound, levels of caspase 9 increased significantly, indicating a pro-apoptotic effect .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound inhibits specific signaling pathways associated with tumor growth and metastasis. This includes downregulation of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tumor invasion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

(a) 3-Chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

- Structure : Replaces the cyclopentyl group with a cyclopropyl ring.

- Molecular Formula : C₉H₈ClF₃N₂; Molecular Weight : 236.62 g/mol.

(b) 3-Chloro-N-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]-5-(trifluoromethyl)-2-pyridinamine

- Structure : Features a sulfone-containing tetrahydrothiophene methyl group.

- Properties: No direct data on applications, but the sulfone moiety could improve solubility or alter binding affinity in biological systems .

Variations in Pyridine Ring Substituents

(a) 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)

- Structure : Lacks the N-cyclopentyl group.

- Molecular Formula : C₆H₄ClF₃N₂; Molecular Weight : 196.56 g/mol.

- Applications : Intermediate in fungicide synthesis; exhibits intramolecular N–H⋯Cl interactions and N–H⋯N hydrogen bonding in crystal packing .

(b) 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)

Halogen-Substituted Analogs

(a) 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

Complex Derivatives with Additional Functional Groups

(a) 3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS 79614-93-0)

- Structure : Contains nitro groups and a propoxy chain.

- Molecular Formula : C₁₃H₄Cl₂F₆N₄O₄.

- Applications : Likely used as a herbicide or pesticide due to nitro groups’ electron-withdrawing effects .

(b) N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine

- Structure : Cyclopropanamine linked via a methyl group to the pyridine ring.

- Applications: Potential use in medicinal chemistry, though specific data is unavailable .

Structural and Functional Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|

| Target Compound (Cyclopentyl) | ~250* | Cl, CF₃, Cyclopentylamine | High (lipophilic) |

| 3-Chloro-N-cyclopropyl analog | 236.62 | Cl, CF₃, Cyclopropylamine | Moderate |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 196.56 | Cl, CF₃ | Low |

*Estimated based on cyclopentyl’s contribution (~+54 g/mol vs. cyclopropyl).

Preparation Methods

Synthesis via Low-Pressure Catalytic Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

Overview:

This method, detailed in a Chinese patent, involves the reduction of a nitrile precursor to the corresponding amine using Raney nickel as a catalyst in acetic acid under low pressure.

| Step | Description | Conditions & Data |

|---|---|---|

| Raw Material | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Used as starting compound |

| Catalyst | Raney nickel | 5-20% weight of substrate |

| Solvent | Acetic acid | 3-10 times the weight of substrate |

| Temperature | 50-120°C | Controlled to optimize reduction |

| Pressure | 0.02-0.3 MPa | Low-pressure hydrogenation |

| Reaction Time | Not explicitly specified | Monitored via TLC/HPLC |

- Filter to remove catalyst.

- Concentrate mother liquor.

- Dilute with a second solvent such as toluene, xylene, chlorobenzene, hexane, heptane, acetonitrile, or MTBE.

- Crystallize the product by cooling and filtration.

- Single feed, continuous catalyst reuse.

- Equipment-friendly process suitable for industrial scale.

Cyclization and Functional Group Interconversions

Overview:

In some synthetic strategies, pyridine derivatives are assembled through cyclization of enaminones or pyrimidine intermediates, followed by selective halogenation and amination.

- Synthesis of pyrimidin-2-amine derivatives via condensation of enaminones with guanidine derivatives.

- Cyclization to form the pyridine core with trifluoromethyl substitution.

- Subsequent chlorination at the 3-position to introduce the chloro group.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DMSO, DMF | For high-temperature cyclizations |

| Temperature | 70-150°C | For cyclization and halogenation |

| Reagents | NBS or other halogenating agents | For selective chlorination |

Post-Synthesis Purification and Characterization

- Filtration: To remove residual catalysts or inorganic impurities.

- Chromatography: Silica gel chromatography with gradient solvents (e.g., hexane/ethyl acetate).

- Crystallization: From suitable solvents like toluene or MTBE.

- Spectroscopic Verification: NMR, HRMS, and melting point analysis confirm purity and structure.

Data Summary Table: Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method 1 | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Raney Ni, acetic acid | 50-120°C, 0.02-0.3 MPa | Not specified | Industrial applicability, single feed |

| Method 2 | Halogenated pyridine derivatives | Cyclopentylamine | 20-110°C, solvent-dependent | Variable | Requires pre-functionalization |

| Method 3 | Enaminones + guanidines | Cyclization agents | 70-150°C | Moderate | Multi-step synthesis |

Q & A

Q. What are the common synthetic routes for 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed amination to introduce the cyclopentylamine group, where the chloro substituent on the pyridine ring is replaced by the amine under controlled conditions. Key steps include:

- Step 1 : Preparation of the trifluoromethylpyridine core via chlorination and trifluoromethylation.

- Step 2 : Amine introduction using ligands like Xantphos with sodium tert-butoxide as a base in solvents such as dioxane or toluene at 80–100°C .

- Step 3 : Purification via column chromatography or recrystallization.

Critical factors : Solvent polarity, temperature control, and catalyst loading significantly impact yield. For example, excessive heat can lead to decomposition of the trifluoromethyl group .

Q. How does the trifluoromethyl (-CF₃) group influence the compound’s electronic properties and reactivity?

The -CF₃ group is a strong electron-withdrawing substituent , which:

- Reduces electron density on the pyridine ring, directing electrophilic substitution to specific positions.

- Enhances stability against oxidation but increases susceptibility to nucleophilic attack at the chloro-substituted site.

- Modulates pKa of the amine group, affecting hydrogen-bonding interactions in biological systems .

Structural evidence : X-ray crystallography reveals disorder in the -CF₃ group due to rotational flexibility, which may influence packing in solid-state applications .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing Cl and -CF₃ effects on chemical shifts). ¹⁹F NMR confirms -CF₃ integrity .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 196.56 g/mol for the core structure) .

- IR spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the chloro substituent during cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from:

- Catalyst selection : Pd(OAc)₂ with SPhos ligands improves efficiency for sterically hindered amines compared to P(t-Bu)₃ .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts; toluene/dioxane balances reactivity .

- Additives : Using Cs₂CO₃ instead of NaOt-Bu reduces side reactions in moisture-sensitive conditions .

Methodological recommendation : Systematically vary catalyst/ligand pairs and monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies enable selective functionalization of the pyridine ring while preserving the -CF₃ and cyclopentylamine groups?

- Protection/deprotection : Temporarily protect the amine with Boc groups during halogenation or nitration .

- Directed C-H activation : Use directing groups (e.g., pyridine N-oxide) to regioselectively introduce substituents at the 4-position .

- Microwave-assisted synthesis : Accelerates reactions at lower temperatures, minimizing decomposition of sensitive groups .

Q. How do crystallographic studies inform the design of derivatives with enhanced biological activity?

Single-crystal X-ray diffraction reveals:

- Intermolecular interactions : N-H⋯N hydrogen bonds form dimeric structures, which could influence solubility and crystal packing .

- Disorder in -CF₃ : Dynamic disorder (observed in a 68:32 ratio) suggests conformational flexibility, which may optimize binding to rigid enzyme pockets .

Application : Use docking simulations with crystallographic data to predict modifications improving target affinity (e.g., substituting Cl with bulkier groups) .

Q. What computational methods are effective for predicting the compound’s metabolic stability?

- DFT calculations : Model oxidation potentials of the -CF₃ group and amine moiety to assess susceptibility to cytochrome P450 enzymes .

- MD simulations : Analyze solvation free energy and logP values to predict blood-brain barrier penetration .

- ADMET profiling : Tools like SwissADME estimate bioavailability risks (e.g., high molecular weight >500 Da reduces permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.